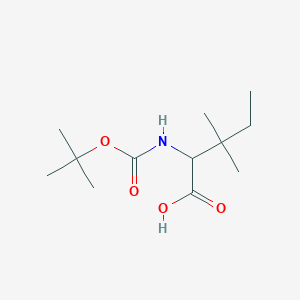

Boc-l-beta-methylisoleucine

Description

BenchChem offers high-quality Boc-l-beta-methylisoleucine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-l-beta-methylisoleucine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H23NO4 |

|---|---|

Molecular Weight |

245.32 g/mol |

IUPAC Name |

3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

InChI |

InChI=1S/C12H23NO4/c1-7-12(5,6)8(9(14)15)13-10(16)17-11(2,3)4/h8H,7H2,1-6H3,(H,13,16)(H,14,15) |

InChI Key |

WZKPSAWKRJWANR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Boc-L-beta-methylisoleucine chemical structure and properties

Technical Guide: Boc-L- -Methylisoleucine

Structure, Synthesis, and Application in Peptidomimetics[1]

Core Identity & Chemical Structure[1][2][3][4][5][6][7]

Boc-L-

Nomenclature & Classification

-

IUPAC Name: (2S)-2-[(tert-butoxycarbonyl)amino]-3,3-dimethylpentanoic acid[1][2]

-

Common Names: Boc-L-

-methylisoleucine, Boc-L-tert-pentylglycine, Boc-L-I2M (in PDB formats).[1] -

CAS Number (Free Acid): 52498-32-5 (Note: CAS often varies by specific salt/ester form; verify specific vendor batches).[1][2]

-

Molecular Formula:

[1][2][3][4]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Structural Analysis

The defining feature of this molecule is the gem-dimethyl substitution at the

- -Carbon (C2): Chiral center (S-configuration).[1][2]

-

-Carbon (C3): Achiral quaternary center (bonded to

-

Steric Profile: The steric bulk (

) of the tert-pentyl group exceeds that of the tert-butyl group in Tle, making it one of the most hindered amino acids used in peptide synthesis.[1]

Figure 1: Structural hierarchy and comparison of

Physicochemical Properties

| Property | Value / Description | Implications for Development |

| Lipophilicity (cLogP) | ~3.5 (Boc-derivative) | Significantly increases membrane permeability of peptides.[1][2] |

| Solubility | Soluble in DCM, DMF, DMSO; Low in water.[2] | Requires organic solvents for coupling reactions.[1][2] |

| Proteolytic Stability | Extremely High | The bulky side chain blocks access of proteases (e.g., chymotrypsin) to the adjacent peptide bond.[2] |

| Conformational Bias | Strong | The "Thorpe-Ingold" effect of the gem-dimethyl group restricts |

Synthesis & Manufacturing

The synthesis of Boc-L-

Primary Synthetic Route: Allylstannane Addition

A validated method involves the diastereoselective addition of allylstannanes to chiral oxazinones (Molinski Method).[1][2]

-

Starting Material: (S)-5,6-dihydro-2H-5-phenyloxazin-2-one (Chiral template).

-

Catalyst: Brønsted acid (e.g., TfOH).[1]

-

Mechanism: The stannane attacks the iminium ion intermediate.[1] The chiral auxiliary directs the attack to the Re-face, establishing the (S)-configuration.[1]

-

Hydrolysis & Protection: The oxazinone ring is opened, and the amine is protected with

to yield the final product.[1][2]

Alternative Route: Asymmetric Strecker Synthesis

Utilization of chiral sulfinimines with tert-pentyl ketones, followed by cyanide addition and hydrolysis.[1] This route is scalable but often requires high-pressure conditions to overcome steric hindrance during the nitrile formation.[1]

Figure 2: Synthetic workflow via the Oxazinone route (Molinski Method) highlighting the critical stereoselective step.

Application in Peptide Synthesis

Incorporating Boc-L-

Coupling Protocols (Solid Phase Peptide Synthesis)

Coupling TO the N-terminus of

-Me-Ile:

-

Difficulty: Moderate.

-

Recommended Reagents: HATU or PyAOP with HOAt.[1]

-

Conditions: 2x coupling cycles (1 hour each) at room temperature.

Coupling

-Me-Ile TO the Resin/Peptide:

-

Difficulty: High (Critical Step).

-

Mechanism: The bulky side chain shields the activated ester.[1]

-

Protocol:

-

Activator: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .[1][2] Avoid carbodiimides (DIC/DCC) alone as they are too slow, leading to racemization or capping.[1][2]

-

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).[1]

-

Solvent: DMF/NMP (1:1) to maximize swelling.[1]

-

Temperature: Microwave irradiation (50°C for 20 mins) or extended coupling (4-12 hours) at RT.

-

Monitoring: Chloranil test is required (Kaiser test may give false negatives due to steric shielding of the amine).[1]

-

Racemization Risk

Despite the steric bulk, the risk of racemization during activation is lower than expected because the formation of the oxazolone intermediate is also sterically hindered.[1] However, using Oxyma Pure or HOAt as an additive is mandatory to suppress any potential epimerization.[1]

Pharmacological Implications in Drug Design

1. "Metabolic Armor":

The primary utility of

-

Example: Substitution of Leucine with

-methylisoleucine in peptide inhibitors often extends plasma half-life from minutes to hours.[1]

2. Conformational Locking:

The gem-dimethyl group restricts the rotation around the

-

Effect: It strongly promotes helical or turn structures.[1]

-

Application: Used to freeze bioactive peptides in their "receptor-bound" conformation, increasing potency and selectivity (reducing off-target effects).[1]

3. Natural Product Analogs: This residue is found in marine sponge peptides such as Polytheonamides and Polydiscamides , which exhibit potent cytotoxicity and ion-channel activity.[1] Synthetic analogs using this residue mimic these potent biological effects.[1]

References

-

Pigza, J. A., & Molinski, T. F. (2010).[1][7] Diastereoselective Allylstannane Additions to (S)-5,6-dihydro-2H-5-phenyloxazin-2-one. A Concise Synthesis of (S)-beta-methylisoleucine. Organic Letters, 12(6), 1256–1259.[1][6][7] Link

-

Inoue, M., et al. (2010).[1][8] Total synthesis of the large non-ribosomal peptide polytheonamide B. Nature Chemistry, 2, 280–285.[1] Link

-

PubChem Compound Summary. (2025). Beta-methylisoleucine (CID 23615384).[1][2][8] National Center for Biotechnology Information.[1] Link[1][2]

-

Clerici, F., et al. (2016).[1] Non-canonical Amino Acids in the Synthesis of Peptidomimetics. Chemical Reviews, 116(22).[1][2] (General reference for steric constraints in peptides).

Sources

- 1. N-alpha-t-Butyloxycarbonyl-N-alpha-methyl-L-isoleucine | C12H23NO4 | CID 7017970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structure to sequence [biosino.org]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Boc-L-isoleucine methyl ester | C12H23NO4 | CID 11791441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diastereoselective allylstannane additions to (S)-5,6-dihydro-2H-5-phenyloxazin-2-one. A concise synthesis of (S)-beta-methylisoleucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tadeusz Molinski | UCSD Profiles [profiles.ucsd.edu]

- 8. Beta-methylisoleucine | C7H15NO2 | CID 23615384 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Boc-(2S)-2-Amino-3,3-Dimethylpentanoic Acid

The following technical guide details the properties, synthesis, and application of the Boc-protected (2S)-2-amino-3,3-dimethylpentanoic acid .

Editorial Note on Stereochemistry:

The user request specifies "(2S,3S)-2-amino-3,3-dimethylpentanoic acid."

Correction: In the IUPAC structure of 2-amino-3,3-dimethylpentanoic acid , the C3 position possesses two identical methyl groups (gem-dimethyl), rendering it achiral . Therefore, the "(3S)" designation is stereochemically undefined for this specific constitution. This guide focuses on the (2S)-enantiomer (L-configuration at the

Executive Summary

Compound Name: (2S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylpentanoic acid Common Aliases: Boc-L-tert-Amylglycine; Boc-L-Neopentylglycine derivative; Boc-Tle(Et). CAS Registry (Parent AA): 5632-92-8 (Racemic), 173831-84-0 ((S)-isomer).

This non-proteinogenic amino acid is a critical "steric anchor" in modern peptidomimetic drug design. Structurally, it represents a hybrid between L-tert-Leucine and L-Isoleucine , featuring a quaternary

Chemical Architecture & Steric Profile

The molecule features a bulky tert-pentyl (1,1-dimethylpropyl) side chain. Unlike Isoleucine, which has a chiral

| Feature | L-Isoleucine (Ile) | L-tert-Leucine (Tle) | (2S)-2-Amino-3,3-dimethylpentanoic Acid |

| Side Chain | sec-Butyl | tert-Butyl | tert-Pentyl |

| Tertiary (Chiral) | Quaternary (Achiral) | Quaternary (Achiral) | |

| Steric Bulk ( | High | Very High | Extreme |

| Rotational Freedom | Restricted | Frozen | Frozen + Extended Reach |

Structural Visualization

The following diagram illustrates the steric hierarchy and the specific nomenclature correction.

Caption: Structural connectivity highlighting the quaternary C3 center which precludes

Synthesis & Boc-Protection Protocol

Due to the steric hindrance at the

Synthesis Workflow (Retrosynthetic Analysis)

-

Precursor: 2,2-Dimethylbutanal (from pinacol rearrangement or alkylation).

-

Formation: Strecker reaction (HCN/NH3)

Aminonitrile. -

Hydrolysis: Acid hydrolysis

Racemic Amino Acid. -

Resolution: Enzymatic resolution (Acylase I) to isolate the (S)-enantiomer.

-

Protection: Boc-introduction.

Detailed Protocol: Boc-Protection of (S)-2-Amino-3,3-dimethylpentanoic Acid

Note: The extreme bulk of the side chain slows down the reaction rate compared to Alanine or Leucine. Vigorous stirring and pH control are critical.

Reagents:

-

Starting Material: (S)-2-Amino-3,3-dimethylpentanoic acid (1.0 eq)

-

Reagent: Di-tert-butyl dicarbonate (

) (1.2 – 1.5 eq) -

Base: NaOH (1N) or Triethylamine (TEA)

-

Solvent: 1,4-Dioxane / Water (1:1 v/v)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, suspend the amino acid (10 mmol) in water (10 mL) and 1,4-dioxane (10 mL).

-

Basification: Cool to 0°C. Add 1N NaOH dropwise to adjust pH to ~10–11. The solution should become clear as the zwitterion is deprotonated.

-

Addition: Add

(1.5 eq, 15 mmol) dissolved in a minimal amount of dioxane dropwise over 30 minutes.-

Critical Insight: Use a slight excess of

compared to standard AAs because the steric bulk hinders the nucleophilic attack of the amine.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir vigorously for 18–24 hours.

-

Monitoring: Maintain pH ~9–10 by periodic addition of NaOH. If pH drops, the amine becomes protonated and unreactive. Monitor via TLC (ninhydrin stain will disappear) or LC-MS.

-

-

Work-up:

-

Evaporate dioxane under reduced pressure.

-

Wash the aqueous phase with Ethyl Acetate (

mL) to remove unreacted -

Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 2–3 using 1N KHSO

or HCl. Caution: The product will precipitate or form an oil.

-

-

Extraction: Extract the acidic aqueous layer with Ethyl Acetate (

mL). -

Drying: Dry combined organics over anhydrous Na

SO -

Purification: Recrystallization from Hexanes/EtOAc is preferred over column chromatography to ensure high enantiomeric purity.

Application in Drug Discovery[1]

The "Gem-Dimethyl" Effect

The 3,3-dimethyl substitution introduces the Thorpe-Ingold effect (gem-dimethyl effect), which:

-

Restricts

Angles: Forces the peptide backbone into specific turn conformations (e.g., -

Proteolytic Shielding: The bulky side chain prevents proteases (like Trypsin or Chymotrypsin) from accessing the peptide bond, significantly extending the half-life (

) of the drug in plasma.

Coupling Challenges

Incorporating this Boc-derivative into a peptide chain is non-trivial.

-

Problem: The quaternary

-carbon blocks the trajectory of the incoming amine during coupling. -

Solution: Use high-reactivity coupling reagents.

-

Recommended:HATU or COMU with HOAt.

-

Avoid: Standard carbodiimides (DCC/EDC) often fail or lead to slow rates and racemization.

-

Protocol Adjustment: Double coupling cycles (2 x 2h) at elevated temperature (40°C) or microwave-assisted synthesis is often required.

-

Caption: Decision logic for overcoming steric hindrance during peptide synthesis with 3,3-dimethyl derivatives.

Analytical Profiling

To validate the identity and purity of the synthesized Boc-derivative:

-

1H NMR (DMSO-d6):

- 1.39 (s, 9H, Boc-tBu).

- 0.90 (s, 6H, gem-dimethyl at C3). Key diagnostic signal: Singlet vs Doublet in Isoleucine.

- 0.80 (t, 3H, terminal methyl of ethyl group).

-

4.0–4.2 (d, 1H,

-

Specific Rotation

: Must be measured to confirm the (S)-configuration (typically positive in MeOH, similar to L-Ile). -

MS (ESI):

or

References

-

IUPAC-IUB Joint Commission on Biochemical Nomenclature. "Nomenclature and Symbolism for Amino Acids and Peptides." European Journal of Biochemistry, vol. 138, no. 1, 1984, pp. 9-37. Link

-

Quigley, C., et al. "Highly tunable arylated cinchona alkaloids as bifunctional catalysts." Chemical Communications, vol. 48, no.[1] 10, 2012, pp. 1443-1445.[1] (Describes synthesis of bulky AA derivatives). Link

-

ChemicalBook. "(S)-2-Amino-3,3-dimethylpentanoic acid Product Data." ChemicalBook CAS Database. Link

-

BldPharm. "2-Amino-3,3-dimethylpentanoic acid Safety and Properties." BLD Pharm Catalog. Link

Sources

Technical Whitepaper: Boc-3-methyl-L-isoleucine (Boc-L-Isoleucine) in Advanced Peptide Synthesis

[1]

Content Type: Technical Guide / Chemical Profile Audience: Synthetic Chemists, Peptide Scientists, and Drug Development Researchers Focus: Chemical Identity, Stereochemical Nuances, and Optimization of Coupling Protocols for Beta-Branched Amino Acids.[1]

Executive Summary & Nomenclature Clarification

"Boc-3-methyl-L-isoleucine" is the systematic structural description for the standard protected amino acid Boc-L-Isoleucine .[1]

In IUPAC nomenclature, L-Isoleucine is defined as (2S,3S)-2-amino-3-methylpentanoic acid .[1] The "3-methyl" designation refers to the methyl group located at the

This guide focuses on Boc-L-Isoleucine (CAS 13139-16-7) , detailing its physicochemical properties, the challenges its

Chemical Identity Matrix[1]

| Property | Specification |

| Primary Name | Boc-L-Isoleucine |

| Systematic Name | (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-methylpentanoic acid |

| CAS Number | 13139-16-7 |

| Synonyms | Boc-Ile-OH; N-(tert-Butoxycarbonyl)-L-isoleucine; Boc-3-methyl-L-isoleucine |

| Molecular Formula | |

| Molecular Weight | 231.29 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 66–69 °C |

| Optical Rotation | |

| Stereochemistry | L-isomer (2S, 3S configuration) |

⚠️ Disambiguation Alert:

Boc-L-allo-isoleucine: Refers to the (2S, 3R) diastereomer.[1] CAS: 35264-06-9 . [1] * Boc-N-methyl-L-isoleucine: Refers to the N-methylated backbone variant.[1][2] CAS: 52498-32-5 . [1][2] * Boc-tert-Leucine: Often called "3-methyl-valine" (2-amino-3,3-dimethylbutanoic acid).[1] CAS: 102185-35-3 .

Ensure you are using CAS 13139-16-7 for standard Boc-L-Isoleucine.[1]

Technical Analysis: The Beta-Branching Challenge

Boc-L-Isoleucine is classified as a

Steric Hindrance Mechanism

The methyl group at the

-

Kinetic Impact: The nucleophilic attack on the activated carbonyl of Boc-Ile-OH is kinetically slower compared to non-hindered amino acids (e.g., Ala, Gly, Leu).[1]

-

Coupling Difficulty: Standard coupling times (e.g., 30–60 mins) used for linear residues often result in incomplete coupling (deletion sequences) when applied to Ile.[1]

-

Aggregation: Hydrophobic clustering of the isoleucine side chain can induce on-resin aggregation, further impeding reagent access.[1]

Stereochemical Integrity

While the Boc group (urethane protection) generally suppresses racemization via the

Experimental Protocol: High-Efficiency Coupling

This protocol is designed to overcome the steric barrier of Boc-3-methyl-L-isoleucine, ensuring >99% coupling efficiency in SPPS.[1]

Reagent Selection Logic

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over HBTU/TBTU due to the "neighboring group effect" of the HOAt leaving group, which accelerates acylation for hindered substrates.[1]

-

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to maintain basicity without nucleophilic interference.[1]

-

Solvent: DMF (Dimethylformamide) is standard; NMP (N-Methyl-2-pyrrolidone) is recommended for "difficult sequences" prone to aggregation.[1]

Step-by-Step Coupling Workflow

-

Resin Preparation:

-

Ensure the resin-bound amine is fully deprotected (TFA removal complete) and neutralized (10% DIEA/DCM wash x 3).[1]

-

-

Activation Cocktail (Pre-activation):

-

Dissolve Boc-Ile-OH (3.0 eq) and HATU (2.9 eq) in minimal dry DMF (0.2 M concentration).

-

Add DIEA (6.0 eq) .

-

Critical Step: Allow pre-activation for exactly 1–2 minutes .[1] (Do not exceed 5 mins to avoid guanidinium formation).

-

-

Coupling Reaction:

-

Monitoring:

-

Capping (Optional but Recommended):

-

Ac2O/Pyridine treatment to cap any unreacted amines, preventing deletion sequences in downstream steps.[1]

-

Visualization: Decision Logic for Beta-Branched Coupling

The following diagram illustrates the decision matrix for handling Boc-Ile-OH in peptide synthesis, distinguishing between standard and "difficult" sequence parameters.

Caption: Decision tree for optimizing Boc-Ile-OH coupling based on steric hindrance of the acceptor amine.

Synthesis Pathway: Boc-Protection of L-Isoleucine[1][2][5]

The industrial synthesis of Boc-L-Isoleucine utilizes the Schotten-Baumann condition to introduce the tert-butoxycarbonyl group while preserving the chiral centers.[1]

Caption: Synthetic pathway for Boc-L-Isoleucine via reaction with Di-tert-butyl dicarbonate.

Storage and Stability

-

Hygroscopicity: Boc-Ile-OH is moderately hygroscopic.[1] Moisture absorption can lead to hydrolysis of the Boc group over extended periods or inaccurate weighing.[1]

-

Storage Conditions: Store at +2°C to +8°C in a tightly sealed container. Desiccation is recommended after opening.[1]

-

Shelf Life: Stable for >2 years if stored correctly.[1] Re-test purity (HPLC) if stored >12 months.[1]

References

-

Sigma-Aldrich (Merck). Boc-Ile-OH Product Specification & Properties. Retrieved from [1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24862095: Boc-L-isoleucine.[1] Retrieved from [1]

-

Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397-4398.[1] (Foundational text for HATU/HOAt usage in hindered couplings).

-

Chem-Impex International. Boc-L-Isoleucine Technical Data Sheet. Retrieved from [1]

-

Albericio, F., & Tyley, A. (2015).[1] Solid Phase Peptide Synthesis: Recent Advances. Royal Society of Chemistry.[1] (Reference for beta-branched amino acid coupling protocols).

Difference between Boc-L-isoleucine and Boc-L-beta-methylisoleucine

Steric Control in Peptide Design: Boc-L-Isoleucine vs. Boc-L- -Methylisoleucine

Executive Summary

In modern peptidomimetic drug design, the difference between a standard residue and its sterically constrained analog is often the deciding factor between a labile hit and a bioavailable lead. This guide provides a rigorous technical comparison between Boc-L-Isoleucine (Boc-Ile-OH) , a standard proteinogenic building block, and Boc-L-

While Boc-L-Isoleucine provides standard hydrophobic interactions and

Part 1: Structural & Stereochemical Divergence[1][2]

To utilize these reagents effectively, one must first understand the precise geometric differences that dictate their reactivity and biological function.

Boc-L-Isoleucine (Standard)[1][2]

-

IUPAC: (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-methylpentanoic acid[1][2][3]

-

CAS: 13139-16-7[1]

-

Side Chain Topology: The

-carbon is tertiary (bonded to the -

Conformational Freedom: Restricted compared to Leucine due to

-branching, but still possesses rotatable bonds that allow for "induced fit" binding.[1]

Boc-L- -Methylisoleucine (The Constraint)[1][2]

-

Chemical Identity: Often referred to as (2S)-2-amino-3,3-dimethylpentanoic acid (derivative).[1]

-

CAS: 161479-50-1 (Generic/isomer specific variants exist).[1]

-

Side Chain Topology: The

-carbon is quaternary (bonded to the -

Structural Impact: This molecule is a hybrid of Isoleucine and tert-Leucine.[1] The gem-dimethyl effect at the

-position creates a "steric wall," severely restricting

Comparative Data Table

| Feature | Boc-L-Isoleucine | Boc-L- |

| Tertiary ( | Quaternary ( | |

| Steric Bulk (A-value) | High (due to branching) | Extreme (Exceeds tert-Leucine) |

| Coupling Difficulty | Moderate | Very High |

| Proteolytic Stability | Standard (Susceptible) | High (Steric Shielding) |

| Primary Application | Native sequence synthesis | Conformational locking / Stapling |

Part 2: Synthetic Implications & Coupling Protocols

The introduction of the quaternary center in Boc-L-

The "Steric Wall" Visualization

The following diagram illustrates the logical decision-making process required when choosing coupling conditions based on the steric demand of the amino acid.

Figure 1: Decision matrix for coupling conditions. Note the divergence in activation chemistry required for the quaternary analog.

Protocol A: Standard Coupling (Boc-L-Isoleucine)

Use this protocol for standard peptide synthesis.[1]

-

Activation: Dissolve 3.0 eq of Boc-L-Ile-OH and 2.9 eq of HBTU in DMF (0.2 M concentration).

-

Base Addition: Add 6.0 eq of DIEA (Diisopropylethylamine). Activate for 2–3 minutes.

-

Coupling: Add the activated solution to the resin-bound free amine.

-

Incubation: Shake at room temperature for 60 minutes .

-

Monitoring: Verify with Kaiser test (should be negative/colorless).

Protocol B: High-Steric Coupling (Boc-L- -Methylisoleucine)

Use this protocol strictly for the

-

Reagent Selection: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP . Do not use HBTU/TBTU.

-

Activation: Dissolve 2.5 eq of Boc-L-

-Me-Ile-OH and 2.5 eq of HATU in DMF/NMP (1:1 ratio, 0.15 M).-

Expert Tip: The addition of HOAt (0.5 M solution) can further catalyze the reaction by stabilizing the active ester.

-

-

Base Addition: Add 5.0 eq of TMP (2,4,6-Trimethylpyridine) or DIEA .

-

Why TMP? It is a weaker base than DIEA but less prone to causing racemization during the extended coupling times required for hindered amino acids.

-

-

Coupling: Add to resin.

-

Incubation: Shake for 4 to 12 hours .

-

Re-Coupling (Mandatory): Drain, wash, and repeat steps 1–5.

-

Capping: Aggressive capping (Ac2O/Pyridine) is required after this step to terminate any unreacted chains, as they will be difficult to purify later.

Part 3: Drug Development Applications[2][5]

Proteolytic Stability

The primary advantage of Boc-L-

-

Mechanism: Proteases (e.g., chymotrypsin, elastase) require the peptide backbone to adopt an extended conformation to fit into the active site. The quaternary

-carbon of the methyl-analog creates a "steric shield," preventing the enzyme from accessing the scissile bond. -

Application: Ideal for oral peptide drugs where gastrointestinal stability is a limiting factor.

Conformational Locking (The Thorpe-Ingold Effect)

While Boc-Ile supports

-

Helical Promotion: In helical peptides, the steric bulk restricts side-chain rotamers (

), forcing the backbone -

Beta-Turn Induction: When placed at the

or

Part 4: Quality Control & Analytics[1][2]

Distinguishing between these two residues in a final product is critical, as they are close in molecular weight (Difference = 14 Da) but vastly different in hydrophobicity.

HPLC Analysis[1][5]

-

Boc-L-Ile: Elutes earlier on C18 columns.[1]

-

Boc-L-

-Me-Ile: Significantly more hydrophobic due to the extra methyl group and the compact, spherical shape of the side chain.[1] Expect a retention time shift of +1.5 to +3.0 minutes (gradient dependent).

Mass Spectrometry[1][2]

-

Boc-L-Ile: Monoisotopic Mass (Residue) = 113.08 Da.[1]

-

Boc-L-

-Me-Ile: Monoisotopic Mass (Residue) = 127.10 Da.[1] -

Note: Ensure your mass spec method has sufficient resolution to distinguish the +14 Da shift clearly from potential methylated impurities (e.g., N-methylation +14 Da).[1] Fragmentation patterns (MS/MS) will differ significantly; the

-Me-Ile will show a characteristic loss of the bulky side chain.[1]

References

-

Chemical Structure & Properties

-

Steric Effects in Peptide Synthesis

-

Conformational Constraints (Gem-Dimethyl Effect)

-

Beta-Methyl Amino Acids in Drug Design

Sources

- 1. Boc-Protected Natural Amino Acids | Oakwood Chemical [discoveroakwoodchemical.com]

- 2. N-alpha-t-Butyloxycarbonyl-N-alpha-methyl-L-isoleucine | C12H23NO4 | CID 7017970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boc-L-isoleucine methyl ester | C12H23NO4 | CID 11791441 - PubChem [pubchem.ncbi.nlm.nih.gov]

Conformational properties of beta,beta-dimethyl amino acids

Conformational Properties of -Dimethyl Amino Acids

A Technical Guide for Peptidomimetic Design

Part 1: Executive Summary

The incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetic drug design. Among these,

This modification serves three critical functions:

-

Conformational Locking: Severely restricts

rotameric states, indirectly narrowing the allowed -

Entropic Pre-organization: Reduces the entropic penalty of cyclization, facilitating the formation of disulfide bridges or macrocycles.

-

Proteolytic Shielding: The steric bulk of the gem-dimethyl group blocks access to the peptide bond, significantly extending serum half-life.

This guide provides a rigorous analysis of the conformational landscape, synthetic challenges, and application protocols for these sterically demanding residues.

Part 2: The Structural Landscape

To understand the utility of

2.1 The Steric Hierarchy

Standard

Figure 1: Steric Evolution of

2.2 The Thorpe-Ingold Effect in Peptides

The Thorpe-Ingold effect (or gem-dimethyl effect) posits that substituents on a carbon atom repel each other, widening the internal angle between them and consequently compressing the external angle.

In the context of Penicillamine (Pen) vs. Cysteine (Cys) :

-

Linear State: The gem-dimethyl groups restrict the rotation of the thiol group (

), reducing the number of accessible conformers in the unfolded state. -

Cyclized State: Because the unfolded state has lower entropy (fewer degrees of freedom) than a standard Cys peptide, the entropy loss upon cyclization (

) is less unfavorable. -

Result:

for cyclization increases significantly. Pen-containing peptides form disulfide bonds faster and more stably than their Cys counterparts.

Part 3: Conformational Analysis & Ramachandran Preferences

The conformational preferences of

3.1

Rotameric Locking

For a standard amino acid, the side chain rotates relatively freely around the

-

Preferred State: The functional group (e.g.,

in Pen) typically adopts a trans ( -

Impact on Backbone: This "frozen" side chain limits the

angle (rotation around

3.2 Ramachandran Plot Implications

| Residue Type | Preferred Region ( | Secondary Structure Propensity |

| Alanine | Broad | Helix former |

| Valine | Restricted | |

| Highly Restricted |

Key Insight: In linear sequences,

Part 4: Synthetic Protocols

Synthesizing peptides with

4.1 The "Difficult Coupling" Problem

The nucleophilic attack of the N-terminal amine of a

4.2 Optimized Coupling Workflow

To ensure high-fidelity synthesis, use the following "Power Coupling" protocol.

Protocol: Coupling to a Sterically Hindered N-Terminus

-

Reagents: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP as the coupling agent. These are more reactive than HBTU/DIC.

-

Base: HOAt (1-Hydroxy-7-azabenzotriazole) is the preferred additive over HOBt due to the "neighboring group effect" which accelerates the reaction.

-

Temperature: Perform coupling at 50°C - 60°C (microwave assisted is ideal) to overcome the activation energy barrier.

-

Double Coupling: Always perform the coupling reaction twice.

Figure 2: Synthetic Workflow for Hindered Residues

Part 5: Applications in Drug Development

5.1 Orthogonal Disulfide Pairing

One of the most powerful applications is the use of Penicillamine (Pen) to direct oxidative folding.[1]

-

The Challenge: In peptides with multiple disulfide bonds (e.g., insulin, conotoxins), "scrambling" (mispairing) is common.

-

The Solution: Pen-Cys disulfides are often favored over Pen-Pen disulfides due to extreme steric crowding in the Pen-Pen bond.

-

Strategy: By replacing specific Cysteines with Penicillamine, you can force the formation of specific disulfide connectivities (e.g., Cys1-Pen1 pairings) while preventing off-target scrambling.

5.2 Case Study: Angiotensin II Analogs

Research has shown that replacing Phenylalanine (Phe) with

-

Result: This constraint allowed researchers to map the precise pharmacophore requirements of the AT1 receptor, distinguishing between agonist and antagonist conformational states. The analog exhibited increased resistance to chymotrypsin degradation.

Part 6: References

-

Hruby, V. J., et al. (1990). "Conformational constraints on peptide design." Biochemical Journal. Link

-

Toniolo, C., & Benedetti, E. (1991). "The polypeptide 3(10)-helix." Trends in Biochemical Sciences. Link

-

Mosberg, H. I., et al. (1983). "Bis-penicillamine enkephalins possess highly improved specificity toward delta opioid receptors." Proceedings of the National Academy of Sciences. Link

-

Muttenthaler, M., et al. (2010). "Modulating Oxytocin Activity and Plasma Stability by Disulfide Bond Engineering." Journal of Medicinal Chemistry. Link

-

Albericio, F., et al. (2000). "Preparation and handling of peptides containing methionine and cysteine." Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Link

Steric effects of beta-methylisoleucine in peptide backbones

Steric Control in Peptidomimetics: The -Methylisoleucine Paradigm

Executive Summary

In the rational design of peptidomimetics, controlling backbone topology is paramount for enhancing proteolytic stability and target affinity.

This structural modification imposes severe restrictions on the

Molecular Architecture & Steric Mechanics

Structural Comparison

To understand the impact of

| Residue | Structure | Steric Bulk ( | Conformational Freedom | |

| L-Isoleucine | (2S,3S)-2-amino-3-methylpentanoic acid | Tertiary | High | Restricted ( |

| L-Allo-Isoleucine | (2S,3R)-2-amino-3-methylpentanoic acid | Tertiary | High | Restricted |

| (2S)-2-amino-3,3-dimethylpentanoic acid | Quaternary | Extreme | Locked | |

| L-tert-Leucine | (2S)-2-amino-3,3-dimethylbutanoic acid | Quaternary | Extreme | Locked |

The Gem-Dimethyl Effect at Position

The introduction of the gem-dimethyl group at the

-

Angle Restriction: The rotation around the

-

Rotamer Lock: The side chain is essentially frozen. Unlike Ile, which can rotate to minimize clash (trans vs. gauche),

Visualization: Steric Clash Map

The following diagram illustrates the logical flow of steric interference caused by

Caption: Causal pathway of steric constraints imposed by the quaternary beta-carbon of

Conformational Consequences in Drug Design[2]

Ramachandran Plot Implications

Standard

-

Helix Destabilization: The bulk prevents the tight packing required for standard

-helices ( -

-Helix/Strand Promotion: It is thermodynamically favorable in extended conformations or wide helices (like the

Proteolytic Stability

The sheer bulk of the side chain protects the adjacent peptide bond from enzymatic hydrolysis. Proteases (e.g., chymotrypsin, trypsin) cannot access the scissile bond due to the "umbrella" effect of the

Experimental Protocols

Synthesis of Fmoc- -Me-Ile-OH

Commercial availability is limited; in-house synthesis is often required. The most reliable route utilizes the regioselective organocuprate opening of serine

Protocol Overview:

-

Starting Material: N-Tribenzyl-erythro-

-methylserine methyl ester. -

Lactonization: Cyclization using HBTU to form the

-lactone. -

Ring Opening: Reaction with lithium dimethylcuprate (

) or higher order cuprates.[1] -

Protection: Hydrogenolysis (Pd/C) followed by Fmoc-OSu protection.[1]

Solid Phase Peptide Synthesis (SPPS) Incorporation

Coupling

High-Efficiency Coupling Protocol:

| Step | Reagent/Condition | Rationale |

| Resin Swelling | DMF/DCM (1:1), 30 min | Ensures max accessibility of sites.[1] |

| Coupling Reagents | HATU (1- [Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU | Aza-benzotriazole reagents are superior for hindered couplings.[1] |

| Base | HOAt (0.1 M) + TMP (2,4,6-Trimethylpyridine) | HOAt reduces racemization; TMP is a weaker, less nucleophilic base than DIEA, preventing Fmoc cleavage during long couplings.[1] |

| Stoichiometry | 4-5 equivalents of AA and Coupling Agent | Mass action drives the reaction.[1] |

| Temperature | Microwave: 75°C for 10 min OR 50°C for 60 min | Thermal energy overcomes the activation barrier.[1] |

| Double Coupling | Repeat the coupling step | Mandatory for this residue.[1] |

| Capping | Acetic Anhydride/Pyridine | Permanently cap unreacted amines to simplify purification.[1] |

Critical Note: The coupling of the next amino acid onto the N-terminus of the resin-bound

SPPS Workflow Diagram

Caption: Optimized SPPS workflow for sterically hindered

References

-

Inoue, M., et al. (2010).[2] Total synthesis of the large non-ribosomal peptide polytheonamide B. Nature Chemistry. [1][2]

-

Smith, N. D., & Goodman, M. (2005).[3] Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Letters. [1]

-

Pigza, J. A., & Molinski, T. F. (2010).[4] Diastereoselective Allylstannane Additions to (S)-5,6-dihydro-2H-5-phenyloxazin-2-one.[4][5] A Concise Synthesis of (S)-beta-methylisoleucine. Organic Letters.

-

PubChem. (n.d.).[1] Beta-methylisoleucine Structure Summary. National Library of Medicine. [1]

Sources

- 1. Structure to sequence [biosino.org]

- 2. Beta-methylisoleucine | C7H15NO2 | CID 23615384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone [organic-chemistry.org]

- 4. Tadeusz Molinski | UCSD Profiles [profiles.ucsd.edu]

- 5. Diastereoselective allylstannane additions to (S)-5,6-dihydro-2H-5-phenyloxazin-2-one. A concise synthesis of (S)-beta-methylisoleucine - PubMed [pubmed.ncbi.nlm.nih.gov]

Boc-L-beta-methylisoleucine hydrophobicity and solubility profile

Technical Guide: Boc-L-ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -Methylisoleucine Hydrophobicity & Solubility Profile[1][2]

1Executive Summary: The Steric Anomaly

Boc-L-

This structural modification imparts two critical properties:

-

Hyper-Hydrophobicity: The additional methyl group significantly increases the lipophilicity of the side chain, impacting membrane permeability and retention behavior.

-

Extreme Steric Hindrance: The bulky

-carbon creates a "steric wall" that severely impedes nucleophilic attack during peptide coupling, requiring specialized protocols beyond standard SPPS (Solid Phase Peptide Synthesis) methods.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

This guide provides the solubility landscape, hydrophobicity metrics, and validated handling protocols required to successfully incorporate this residue into bioactive peptides.

Physicochemical Profile

Structural Analysis

The defining feature of this molecule is the gem-dimethyl effect at the

-

IUPAC Name: (2S)-2-(tert-butoxycarbonylamino)-3,3-dimethylpentanoic acid[2]

-

Molecular Formula:

[1][3][4]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Key Feature: Quaternary

-carbon (C3).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Hydrophobicity (LogP and HPLC Retention)

Boc-L-

| Parameter | Value / Description | Context |

| Predicted LogP (Free AA) | ~ -1.4 (XLogP3) | Soluble in water (zwitterionic).[2][1] |

| Predicted LogP (Boc-AA) | ~ 2.5 – 3.2 | Highly lipophilic; insoluble in water.[2][1] |

| HPLC Retention Factor ( | High | Elutes significantly later than Boc-Ile or Boc-Val on C18 columns.[1] |

| Membrane Permeability | Enhanced | The gem-dimethyl group increases lipophilicity without adding polar surface area.[2][1] |

Implication: In Reverse-Phase HPLC (RP-HPLC) purification of peptides containing this residue, expect a significant shift to higher organic percentages (Acetonitrile/Methanol) for elution.

Solubility Landscape

Understanding the solubility profile is critical for preparing stock solutions for coupling reactions.[2] The Boc-protected form behaves as a lipophilic organic acid.[2]

Solvent Compatibility Table[1][2]

| Solvent Class | Solvent | Solubility Rating | Application Notes |

| Dipolar Aprotic | DMF (Dimethylformamide) | Excellent (>100 mM) | Preferred solvent for SPPS coupling.[2][1] |

| Dipolar Aprotic | NMP (N-Methyl-2-pyrrolidone) | Excellent (>100 mM) | Alternative for difficult sequences; reduces aggregation.[2][1] |

| Dipolar Aprotic | DMSO (Dimethyl Sulfoxide) | Good | Useful for biological assays; avoid for activation (side reactions).[2][1] |

| Chlorinated | DCM (Dichloromethane) | Excellent | Good for loading resins; lower boiling point limits microwave use.[2][1] |

| Protic/Polar | Methanol/Ethanol | Moderate to Good | Useful for transferring, but avoid during activation (esterification risk).[2][1] |

| Aqueous | Water / Buffers | Insoluble | Precipitates immediately.[2][1] Requires organic co-solvent.[2] |

| Non-Polar | Hexanes / Heptane | Poor | Generally insoluble; useful for precipitation/washing.[2][1] |

Stability in Solution

Application in Peptide Synthesis (The Steric Barrier)[1][8][9]

The quaternary

Optimized Coupling Workflow

To overcome the energy barrier, we utilize high-efficiency coupling reagents and elevated temperature .

Recommended Reagents:

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.[2]

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – crucial for suppressing racemization and boosting reactivity.[2]

-

Base: TMP (2,4,6-Trimethylpyridine) or DIEA.[2]

Logic Diagram: Sterically Hindered Coupling

The following Graphviz diagram illustrates the decision logic for coupling Boc-L-

Figure 1: Decision logic for overcoming steric hindrance during

Experimental Protocols

Protocol A: Determination of Solubility Limit (Self-Validating)

Purpose: To define the exact solubility limit in a specific solvent (e.g., DMF) for stock solution preparation.[2]

-

Preparation: Weigh 10 mg of Boc-L-

-methylisoleucine into a 1.5 mL microcentrifuge tube. -

Titration: Add solvent (e.g., DMF) in 20

L increments.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Agitation: Vortex vigorously for 30 seconds after each addition. Sonication (30 sec) is recommended to break crystal lattice energy.[2]

-

Observation: Inspect for clarity against a dark background.

-

Validation: The solution must be completely transparent with no refracting particles.[2]

-

-

Calculation:

(Result in mg/mL).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Verification: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, solubility was overestimated; add more solvent and repeat.[2]

Protocol B: Hydrophobicity Assessment via RP-HPLC

Purpose: To determine the retention shift relative to standard amino acids.[2]

-

Column: C18 Analytical Column (e.g., 4.6 x 100 mm, 3.5

m). -

Mobile Phase:

-

Gradient: 5% B to 95% B over 20 minutes.

-

Standards: Inject a mixture of Boc-Val-OH, Boc-Ile-OH, and Boc-

-Me-Ile-OH (1 mg/mL each in MeOH). -

Analysis:

-

Boc-Val will elute first (least hydrophobic).[2]

-

Boc-Ile elutes second.[2]

-

Boc-

-Me-Ile will elute last due to the extra methyl group and high lipophilicity.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Validation: The retention time difference confirms the identity and hydrophobicity shift.[2]

-

References

-

PubChem. (n.d.).[2] Beta-methylisoleucine (Compound Summary).[2][8][9][10] National Library of Medicine.[2] Retrieved February 5, 2026, from [Link]

-

RCSB PDB. (n.d.). Ligand I2M: 3-methyl-L-alloisoleucine.[2][10] Protein Data Bank.[2] Retrieved February 5, 2026, from [Link]

-

Pigza, J. A., & Molinski, T. F. (2010).[2][8] A Concise Synthesis of (S)-

-Methylisoleucine. Organic Letters, 12(6), 1256–1259.[8] Retrieved February 5, 2026, from [Link]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Isidro-Llobet, A., et al. (2009).[2] Amino Acid-Protecting Groups.[2][3][11][12] Chemical Reviews, 109(6), 2455–2504.[2] (General reference for Boc properties). Retrieved February 5, 2026, from [Link]

Sources

- 1. Sequence to structure [biosino.org]

- 2. Beta-methylisoleucine | C7H15NO2 | CID 23615384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. N-alpha-t-Butyloxycarbonyl-N-alpha-methyl-L-isoleucine | C12H23NO4 | CID 7017970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 218608-82-3 CAS MSDS (Boc-L-beta-homoisoleucine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chemwhat.com [chemwhat.com]

- 8. Tadeusz Molinski | UCSD Profiles [profiles.ucsd.edu]

- 9. Diastereoselective allylstannane additions to (S)-5,6-dihydro-2H-5-phenyloxazin-2-one. A concise synthesis of (S)-beta-methylisoleucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic stability of peptides containing beta-methylisoleucine

Thermodynamic Stability of Peptides Containing -Methylisoleucine

Conformational Locking & Entropic Stabilization Strategies

Executive Summary: The "Steric Lock" Principle

In peptide engineering, thermodynamic instability and proteolytic susceptibility are the primary failure modes for therapeutic candidates.

Unlike standard isoleucine,

Molecular Architecture & Conformational Constraints[1]

Structural Comparison

The stabilizing effect of

| Feature | L-Isoleucine (Ile) | |

| IUPAC Name | (2S,3S)-2-amino-3-methylpentanoic acid | (2S)-2-amino-3,3-dimethylpentanoic acid |

| Tertiary ( | Quaternary ( | |

| Steric Bulk | High | Extreme (Comparable to tert-Leucine) |

| Restricted (mostly trans/gauche) | Locked (Single energy minimum) | |

| Backbone Impact | Favors | Strong Helix/Turn Inducer |

The Ramachandran Restriction

The quaternary

-

(Phi) Angle: Restricted to narrow regions around

- (Psi) Angle: Severely limited, destabilizing "random coil" configurations.

Thermodynamic Stability Mechanism[2]

The stabilization provided by

The Thermodynamic Cycle

The stability of a peptide is defined by the free energy difference between the folded (

-

Wild-Type Peptide: The unfolded state is highly flexible (high entropy,

). Folding requires a massive reduction in entropy ( -

-MeIle Peptide: The bulky side chain restricts the unfolded state, lowering its entropy (

-

Net Effect: The change in entropy

is smaller than

Kinetic Stability (Proteolysis)

Thermodynamics governs folding, but kinetics governs lifetime.

Diagram 1: Thermodynamic Stabilization Landscape

Caption: Entropic pre-organization by

Synthesis Protocol: Overcoming the Steric Wall

Incorporating

Recommended Reagents

-

Coupling Agent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyAOP . These 7-aza derivatives facilitate acylation of sterically hindered amines.

-

Base: HOAt (1-Hydroxy-7-azabenzotriazole) as an additive to suppress racemization (though less critical for the quaternary

-carbon, it protects the -

Method: Microwave-Assisted SPPS is mandatory for high yields.

Step-by-Step Synthesis Workflow

-

Resin Selection: Use low-loading resin (0.2–0.4 mmol/g) to prevent inter-chain aggregation. Rink Amide or Wang resin.

-

-MeIle Coupling (The Critical Step):

-

Reagents: 4 eq. Fmoc-

-MeIle-OH, 3.9 eq. HATU, 8 eq.[1] DIEA. -

Condition: Microwave irradiation at 75°C for 20 minutes (or 2 x 10 min double coupling).

-

Note: If the

-MeIle is the acceptor (i.e., coupling the next amino acid onto

-

-

Capping: Acetylate unreacted amines aggressively after the

-MeIle step to prevent deletion sequences. -

Cleavage: Standard TFA/TIS/H2O (95:2.5:2.5).

Diagram 2: Microwave SPPS Workflow for Hindered Residues

Caption: Optimized SPPS workflow utilizing microwave energy and HATU to overcome steric hindrance.

Analytical Validation Protocols

Circular Dichroism (CD) Spectropolarimetry

Use CD to verify the induction of secondary structure.

-

Protocol: Dissolve peptide (20–50 µM) in phosphate buffer (pH 7.4). Scan 190–260 nm.

-

Expected Result:

-MeIle often induces a helical signature (minima at 208/222 nm) or a stabilized turn, distinct from the random coil of the wild-type.

Differential Scanning Calorimetry (DSC)

Quantify the thermodynamic stability (

-

Protocol: Scan rate 1°C/min from 10°C to 110°C. Peptide conc: 1 mg/mL.

-

Data Interpretation: A shift in

to higher temperatures compared to the control indicates successful thermodynamic stabilization.

Proteolytic Stability Assay

-

Enzyme: Chymotrypsin (cleaves at aromatic/bulky hydrophobic residues).

-

Protocol: Incubate peptide (100 µM) with enzyme (1:100 w/w) at 37°C.

-

Analysis: Monitor degradation via HPLC at t=0, 1h, 4h, 24h.

-

Success Metric: Half-life (

) extension >10-fold compared to wild-type.

References

-

PubChem. (n.d.). Beta-methylisoleucine (Compound).[2][1][3][4][5][6][7][8] National Library of Medicine. Retrieved from [Link]

-

RCSB PDB. (2008).[8] Ligand Summary Page: Beta-methylisoleucine. Protein Data Bank.[8] Retrieved from [Link]

-

Pigza, J. A., & Molinski, T. F. (2010).[6] Diastereoselective Allylstannane Additions to (S)-5,6-Dihydro-2H-5-phenyloxazin-2-one.[6] A Concise Synthesis of (S)-β-Methylisoleucine. Organic Letters, 12(6), 1256–1259.[6] Retrieved from [Link]

-

Drewniak-Świtalska, M., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19, 4272-4278. Retrieved from [Link]

-

Toniolo, C., et al. (2004). On the Flexibility of Beta-Peptides. Chemistry - A European Journal. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. escholarship.org [escholarship.org]

- 4. Beta-methylisoleucine | C7H15NO2 | CID 23615384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tadeusz Molinski | UCSD Profiles [profiles.ucsd.edu]

- 7. researchgate.net [researchgate.net]

- 8. rcsb.org [rcsb.org]

Methodological & Application

Solid-phase peptide synthesis protocols for Boc-beta-methylisoleucine

Executive Summary

This guide details the synthetic protocols for incorporating Boc-

Chemical Definition: In this context,

The Challenge: The geminal dimethyl group at the

-

Acylation: Coupling the activated Boc-

-MeIle-OH to the resin-bound amine. -

Elongation: Coupling the subsequent amino acid onto the sterically shielded N-terminus of the anchored

-MeIle residue.

Standard carbodiimide (DCC/DIC) protocols typically fail, resulting in deletion sequences. This protocol utilizes aminium/aza-benzotriazole (HATU/HOAt) activation chemistry, which has proven superior for overcoming this specific steric barrier.

Part 1: Strategic Planning & Materials

1.1 Resin Selection

For Boc chemistry, the resin linkage must withstand repetitive TFA acidolysis but cleave under strong acid (HF/TFMSA).

-

For C-terminal Amides: MBHA Resin (4-methylbenzhydrylamine). The preferred choice for stability.

-

For C-terminal Acids: PAM Resin (phenylacetamidomethyl). More stable to TFA than standard Merrifield resin.

1.2 Reagent Architecture

| Component | Reagent | Function | Rationale |

| Activator | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Carboxyl Activation | The 7-aza nitrogen forms a hydrogen bond with the active ester amine, accelerating the coupling rate by ~10-100x over HBTU for hindered residues. |

| Additive | HOAt (1-Hydroxy-7-azabenzotriazole) | Racemization Suppression | Essential partner to HATU to prevent loss of chirality at the |

| Base | DIEA (Diisopropylethylamine) | Neutralization | Sterically hindered base prevents premature Fmoc removal (not applicable here) and ensures carboxylate formation. |

| Solvent | NMP (N-methylpyrrolidone) | Solvation | Better swelling of resin and solubility of hindered aggregates than DMF. |

| Deprotection | TFA (Trifluoroacetic Acid) | Boc Removal | Standard neat or 50% solution.[1][2] |

Part 2: Experimental Protocols

2.1 Resin Preparation & Swelling

Pre-requisite: Calculate resin loading (typically 0.5–0.8 mmol/g). Avoid high-loading resins (>1.0 mmol/g) for hindered peptides to prevent inter-chain aggregation.

-

Weigh resin into a fritted polypropylene reaction vessel.

-

Swell: Add DCM (10 mL/g) and shake for 30 mins. Drain.

-

Wash: DMF (3x), then DCM (3x).

2.2 The Boc Deprotection Cycle

Before coupling Boc-

-

Pre-wash: 50% TFA in DCM (1 min). Drain.

-

Deprotection: 50% TFA in DCM (20 mins). Note: Gas evolution (isobutylene) is normal.

-

Wash: DCM (3x), Isopropanol (2x), DCM (3x).

-

Neutralization: 10% DIEA in DCM (2 x 2 mins).

-

Critical Check: The resin must be free base (amine) form. Perform a Kaiser Test . Result should be Deep Blue (Positive).

-

2.3 Coupling Protocol: Incorporation of Boc-

-MeIle-OH

This step installs the hindered amino acid.

Reagent Stoichiometry:

-

Boc-

-MeIle-OH: 3.0 equivalents (eq) -

HATU: 2.9 eq (Slight deficit prevents capping of resin by reagent)

-

HOAt: 3.0 eq

-

DIEA: 6.0 eq

Procedure:

-

Dissolve Boc-

-MeIle-OH, HATU, and HOAt in minimal NMP. -

Add DIEA to the mixture. Color change to yellow is immediate.

-

Pre-activation: Allow to stand for 1–2 minutes (do not exceed 5 mins to avoid racemization).

-

Add activated solution to the resin-bound peptide.

-

Reaction Time: Shake for 2 to 4 hours at room temperature.

-

Optimization: For extremely difficult sequences, heat to 50°C (microwave or water bath).

-

-

Drain and Wash: DMF (3x), DCM (3x).

-

Monitoring: Perform Kaiser Test.

-

Pass: Colorless/Yellow beads.

-

Fail: Blue beads. -> Repeat Coupling (Double Couple) with fresh reagents for 2 hours.

-

2.4 Elongation: Coupling Onto Boc-

-MeIle

This is the most difficult step. The N-terminus of the anchored

-

Perform Deprotection (Step 2.2).[1]

-

Use Stronger Activation:

-

Use HATU/HOAt as above.

-

Solvent Change: Use pure NMP or a mixture of NMP/DMSO (80:20) to disrupt hydrogen bonding/aggregation.

-

Temperature: Microwave irradiation (75°C, 25 Watts) for 10 minutes is highly recommended if available. If manual, extend coupling time to 6–12 hours .

-

-

Capping (Mandatory): After this coupling, unreacted amines will likely remain. Cap them to prevent deletion sequences.

-

Capping Solution: Acetic Anhydride (Ac2O) / Pyridine / DCM (1:1:8). Shake for 10 mins.

-

2.5 HF Cleavage (The "High Vac" Method)

Safety Warning: HF is lethal. Use a closed, specialized Teflon vacuum line system.

-

Dry resin completely under high vacuum (overnight).

-

Transfer resin to the Teflon reaction vessel.

-

Add Scavenger: p-Cresol (1 mL per gram resin).

-

Condense anhydrous HF (10 mL per gram resin) into the vessel at -78°C.

-

Warm to 0°C and stir for 60 mins.

-

Evaporate HF under vacuum.

-

Precipitate peptide with cold Diethyl Ether.

-

Lyophilize from Acetic Acid/Water.

Part 3: Visualization & Logic Flow

3.1 Workflow Diagram: The Hindered Coupling Cycle

This diagram illustrates the decision logic required when handling the steric bulk of

Caption: Figure 1. Decision logic for incorporating sterically hindered Boc-

Part 4: Troubleshooting & Quality Control

4.1 Common Failure Modes

| Symptom | Diagnosis | Solution |

| Deletion Sequence (Mass = Target - 129 Da) | Incomplete coupling of | Switch to HATU if using HBTU. Increase temperature to 50°C. |

| Truncated Peptide | Incomplete coupling onto the | Use Microwave SPPS . Switch solvent to NMP/DMSO to break aggregation. |

| Racemization | Over-activation or excessive base. | Limit pre-activation time to <2 mins. Ensure HOAt is included. Use Collidine (TMP) instead of DIEA. |

4.2 Analytical Validation

Do not rely solely on UV (214 nm) purity.

-

HPLC: Run a gradient of 5-95% Acetonitrile (0.1% TFA).

-MeIle peptides are more hydrophobic; expect retention time shifts compared to Ile analogs. -

ESI-MS: Verify mass. Check for +56 Da peaks (tert-butyl adducts) indicating incomplete scavenger activity during HF cleavage.

References

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][4][5] Journal of the American Chemical Society, 115(10), 4397-4398. Link

- Context: Establishes HOAt as the superior additive for hindered couplings.

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Context: The foundational text for SPPS methodology.[3]

-

-

Miranda, L. P., & Alewood, P. F. (2000). Challenges for protein chemical synthesis in the 21st century: Bridging genomics and proteomics. Biopolymers, 55(3), 217–239. Link

- Context: Discusses "difficult sequences" and aggreg

-

PubChem. (n.d.).[6] N-alpha-t-Butyloxycarbonyl-N-alpha-methyl-L-isoleucine.[6] National Library of Medicine. Link

- Context: Verification of chemical structure and nomenclature vari

Sources

Application Notes & Protocols: A Senior Application Scientist's Guide to Coupling Reagents for Sterically Hindered Boc-Amino Acids

Introduction: The Challenge of Steric Hindrance in Peptide Synthesis

In the field of peptide chemistry and drug development, the incorporation of sterically hindered amino acids, such as α,α-disubstituted or N-alkylated residues, is a critical strategy for designing peptides with enhanced conformational stability, increased resistance to enzymatic degradation, and improved biological activity. The bulky nature of these amino acids, however, presents a significant synthetic challenge. The steric obstruction around the reacting centers—the carboxyl group of the incoming amino acid and the N-terminal amine of the peptide chain—dramatically slows down the rate of peptide bond formation.[1][2]

Traditional coupling methods, particularly those relying on standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) alone, are often inefficient for these demanding couplings.[3] They can lead to slow reaction rates, low yields, and an increased risk of side reactions, most notably racemization of the activated amino acid.[3][4] This necessitates the use of more potent and sophisticated coupling reagents that can effectively overcome the high activation energy barrier imposed by steric hindrance.

This guide provides an in-depth analysis of modern coupling reagents, their mechanisms of action, and field-proven protocols designed to achieve high-efficiency coupling of sterically hindered Boc-protected amino acids.

Understanding the Mechanism: A World Beyond Simple Carbodiimides

The formation of a peptide bond is a condensation reaction that requires the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine.[5][6] The efficacy of this process hinges on the choice of the coupling reagent, which dictates the nature of the activated intermediate. Modern reagents have evolved far beyond simple carbodiimides, offering higher reactivity and better suppression of side reactions. They are broadly categorized into aminium/uronium salts and phosphonium salts, often used with additives that further enhance performance.

The Role of Additives: HOBt, HOAt, and OxymaPure

Additives are crucial for suppressing racemization and increasing coupling efficiency.[7] When used with a carbodiimide, these additives form active esters that are more stable than the initial O-acylisourea intermediate, yet highly reactive towards the amine component.[7][8]

-

1-Hydroxybenzotriazole (HOBt): The classic additive that effectively minimizes racemization by forming HOBt active esters.[4][7][9]

-

1-Hydroxy-7-azabenzotriazole (HOAt): More reactive than HOBt due to the electron-withdrawing effect of the nitrogen at position 7.[8][10] The pyridine nitrogen also provides anchimeric assistance, accelerating the coupling reaction.[10]

-

Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure): A safer, non-explosive alternative to HOBt and HOAt with comparable or even superior performance in reducing racemization and enhancing reaction rates.[5][8]

Aminium/Uronium Salts: The Workhorses of SPPS

These reagents, such as HATU, HBTU, and HCTU, are among the most popular and effective for difficult couplings.[4][5] They incorporate an HOBt, HOAt, or 6-Cl-HOBt moiety within their structure, allowing for rapid in-situ formation of the highly reactive corresponding active esters.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Based on HOAt, HATU is one of the most powerful coupling reagents, reacting faster and with less epimerization than its HOBt-based counterparts.[4][11] It is often the reagent of choice for hindered systems.

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): An efficient and widely used reagent, though generally less reactive than HATU.[4][9]

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt based on OxymaPure.[5] It offers high reactivity comparable to HATU, excellent solubility, and enhanced safety as its byproducts are water-soluble and it avoids the use of potentially explosive benzotriazoles.[5][8][9]

A potential drawback of aminium/uronium reagents is the risk of guanidinylation, a side reaction where the reagent reacts with the N-terminal amine, capping the peptide chain.[10] This is more problematic when activation is slow or if an excess of the coupling reagent is used.[10]

Phosphonium Salts: A Cleaner Alternative

Phosphonium-based reagents like BOP and PyBOP are also highly efficient and convert carboxylic acids into OBt active esters.[5]

-

BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): One of the first highly efficient phosphonium reagents. Its use has declined due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[5]

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A widely used, safer alternative to BOP that does not produce HMPA.[5]

-

Key Advantage: Phosphonium salts do not cause guanidinylation, making them a "cleaner" option, especially for fragment coupling or cyclization where activation may be slow.[10]

Comparative Analysis of Premier Coupling Reagents for Hindered Systems

The selection of a coupling reagent is a critical decision that directly impacts the success of synthesizing challenging peptides. The table below summarizes the features of the most effective reagents for coupling sterically hindered Boc-amino acids.

| Reagent | Full Chemical Name | Class | Key Advantages for Hindered Couplings | Potential Drawbacks |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium | Very high reactivity, fast reaction rates, and low racemization due to HOAt moiety.[4][11] Often considered the gold standard. | More expensive than HBTU. Can cause guanidinylation side reaction.[10] |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium | Highly efficient, reliable, and cost-effective for many difficult couplings.[4][9] | Less reactive than HATU. Can cause guanidinylation.[10] |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium | Reactivity comparable to HATU, enhanced safety (non-explosive), and water-soluble byproducts.[5][8] Excellent solubility.[8] | Can cause guanidinylation. Limited solution stability reported in some cases.[10] |

| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Phosphonium | High coupling efficiency, does not cause guanidinylation, making reactions "cleaner".[10] Safer alternative to BOP.[5] | Generally less reactive than HATU. |

| DEPBT | 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | Phosphonium | Exhibits remarkable resistance to racemization, making it ideal for sensitive amino acids.[4][5] | |

| Acyl Fluorides | (Generated in situ) | Acyl Halide | Highly reactive species particularly suited for coupling extremely hindered α,α-disubstituted amino acids where other methods fail.[5][12] | Requires a separate activation step to convert the carboxylic acid to the acyl fluoride. |

Visualizing the Chemistry: Mechanisms and Workflows

A clear understanding of the reaction pathway and experimental sequence is vital for success.

Caption: General mechanism of peptide bond formation.

Caption: Experimental workflow for HATU-mediated coupling.

Field-Proven Protocols for Hindered Couplings

The following protocols are designed to serve as a robust starting point for researchers. All quantities are given in equivalents (eq) relative to the functional loading of the resin.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is the recommended first approach for most sterically hindered Boc-amino acids due to the high reactivity of HATU.

Materials and Reagents:

-

Resin-bound peptide with a free N-terminal amine

-

Sterically hindered Boc-amino acid (4 eq)

-

HATU (3.9 eq)

-

N,N-Diisopropylethylamine (DIPEA) (8 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Preparation: Following standard Boc deprotection and neutralization of the resin-bound peptide, ensure the resin is thoroughly washed with DMF.

-

Pre-activation: In a separate reaction vessel, dissolve the Boc-amino acid (4 eq) and HATU (3.9 eq) in DMF. Add DIPEA (8 eq) and allow the solution to pre-activate for 1-5 minutes at room temperature. The solution may change color.[1]

-

Coupling: Add the activated amino acid solution to the vessel containing the resin.

-

Reaction: Agitate the mixture for 45-60 minutes at room temperature. For exceptionally hindered couplings (e.g., Aib-Aib), extending the reaction time to 2-4 hours or even overnight may be necessary.[1]

-

Washing: Filter the resin and wash thoroughly with DMF (3 x volumes) to remove excess reagents and byproducts.

-

Validation (Optional but Recommended): Perform a Kaiser (ninhydrin) test to confirm the absence of free primary amines. For hindered secondary amines, other tests may be required. If the test is positive (indicating incomplete coupling), proceed immediately to Protocol 2.

Protocol 2: Double Coupling Strategy

This is an essential technique when a single coupling fails to go to completion.

Procedure:

-

Following Step 5 of Protocol 1, do not proceed to the deprotection step.

-

Simply repeat Steps 2 through 5 of Protocol 1 with a fresh solution of activated amino acid.[1]

-

After the second coupling and subsequent washing, perform the validation test again before proceeding to the next deprotection step in the synthesis.

Protocol 3: Acyl Fluoride Method for Extremely Hindered Couplings

When even powerful aminium reagents fail, particularly with α,α-disubstituted amino acids, converting the carboxylic acid to a highly reactive acyl fluoride is an excellent strategy.[1][5]

Materials and Reagents:

-

Sterically hindered Boc-amino acid (1 eq)

-

Cyanuric fluoride or other fluorinating agent (e.g., DAST)

-

Anhydrous Dichloromethane (DCM) or other suitable anhydrous solvent

-

Pyridine or a non-nucleophilic base

Procedure:

-

Acyl Fluoride Formation: In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the Boc-amino acid (1 eq) in anhydrous DCM. Cool the solution in an ice bath.

-

Slowly add the fluorinating agent (e.g., cyanuric fluoride) and a suitable base (e.g., pyridine). Stir the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the reaction by TLC or LC-MS to confirm the formation of the acyl fluoride.

-

Coupling: Once the acyl fluoride is formed, add this solution directly to the resin (which has been washed and is suspended in an appropriate solvent like DCM or DMF) containing the free N-terminal amine.

-

Reaction: Allow the coupling reaction to proceed. Reaction times can vary and should be monitored. For particularly stubborn couplings, gentle heating may be applied, but this should be done cautiously to avoid racemization.[1]

-

Washing: Once the reaction is complete, filter and wash the resin as described in Protocol 1.

Troubleshooting and Optimization

Caption: Troubleshooting workflow for low coupling efficiency.

-

Solvent Choice: For difficult sequences prone to aggregation, N-Methylpyrrolidone (NMP) often provides superior solvation compared to DMF.[1]

-

Temperature: While most couplings are performed at room temperature, gentle heating (e.g., 35-50°C) can help overcome the activation barrier. However, this increases the risk of racemization and should be used judiciously. Microwave-assisted peptide synthesis is a highly effective method for driving difficult couplings to completion rapidly.[1]

-

Base Equivalents: Ensure the correct number of base equivalents is used. Aminium/uronium reagents typically require 2 equivalents of a tertiary amine base (like DIPEA) for activation and neutralization, while COMU can perform well with just one.[4][8]

References

-

Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Introduction to Peptide Synthesis. (n.d.). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

-

Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 5, 2026, from [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. Retrieved February 5, 2026, from [Link]

-

The Chemistry Behind Peptide Coupling: Understanding HOBt Hydrate's Role. (2026). Modern Peptide. Retrieved February 5, 2026, from [Link]

-

Recent development in peptide coupling reagents. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Coupling Reagents. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews. Retrieved February 5, 2026, from [Link]

-

Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted N-Carboxyanhydrides. (2022). Tokyo University of Science. Retrieved February 5, 2026, from [Link]

-

Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). ACS Publications. Retrieved February 5, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. thieme.de [thieme.de]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. people.uniurb.it [people.uniurb.it]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 10. 肽偶联剂选择指南 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

Design of foldamers using Boc-L-beta-methylisoleucine residues

Application Note: Design and Synthesis of

Introduction & Scientific Rationale

The incorporation of Boc-L-

The specific residue L-

-

Hydrophobic Core Packing: The bulky, branched side chain facilitates "knobs-into-holes" packing between helix faces, essential for stabilizing tertiary-like structures in foldamer bundles.

-

Conformational Constraint: The steric bulk of the isoleucine side chain restricts rotation around the

bond, biasing the backbone towards helical conformations.

This guide details the Boc-chemistry Solid Phase Peptide Synthesis (SPPS) of these foldamers. While Fmoc chemistry is common, Boc chemistry is often preferred for

Design Principles: The 14-Helix Motif

When designing foldamers with Boc-L-

-

Periodicity: Approx. 3 residues per turn.

-

Pitch: 5.1 Å.

-

H-Bonding:

.

Design Rule: To create an amphiphilic helix (useful for membrane permeation or protein mimicry), residues must be patterned with a periodicity of 3.

-

Positions 1, 4, 7: Hydrophobic (e.g., Boc-L-

-Hile). -

Positions 2, 5, 8: Cationic/Polar (e.g., Boc-L-

-Homolysine). -

Positions 3, 6, 9: Polar/Hydrophilic.

Visualizing the Foldamer Logic

Figure 1: Mechanistic contribution of Boc-L-

Experimental Protocol: Boc-SPPS of -Peptides

Scope: Synthesis of a 10-mer

Reagents & Materials

-

Resin: MBHA (4-methylbenzhydrylamine) resin (0.5–0.7 mmol/g loading) for C-terminal amides.

-

Amino Acids: Boc-L-

-Homoisoleucine, Boc-L- -

Coupling Agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (for difficult couplings).

-

Base: DIEA (N,N-Diisopropylethylamine).

-

Solvents: DMF (Dimethylformamide), DCM (Dichloromethane).

Step-by-Step Workflow

| Stage | Step | Reagent/Condition | Duration | Mechanism/Notes |

| 1. Swelling | Resin Prep | DCM | 2 x 20 min | Expands polystyrene matrix for accessibility. |

| 2. Deprotection | Boc Removal | 100% TFA (Neat) | 2 x 1 min (Flow wash) | Removes Boc group. Caution: Exothermic. |

| 3. Wash | Flow Wash | DMF | 1 min | Removes excess TFA. |

| 4. Neutralization | In Situ | 10% DIEA in DMF | Concurrent with coupling | CRITICAL: Do not pre-neutralize and wash. Add base with the activated amino acid to prevent salt aggregation. |

| 5. Activation | Pre-activation | 4 eq. Boc-AA + 3.8 eq. HBTU + 4 eq. DIEA in DMF | 2 min | Generates the active ester. |

| 6. Coupling | Reaction | Activated AA solution -> Resin | 60–120 min | |

| 7. Monitoring | Kaiser Test | Ninhydrin | 5 min | Blue = Incomplete (Free amine). Yellow = Complete. |

| 8. Final Cleavage | Acidolysis | HF (anhydrous) + p-cresol (90:10) | 1 hr @ 0°C | Cleaves peptide from resin and removes side-chain protectors. |

Detailed Protocol Nuances

-

In Situ Neutralization (The Kent Protocol): Unlike standard protocols that wash the resin with base after TFA deprotection,

-peptides are prone to aggregation.-

Action: After TFA deprotection, wash quickly with DCM/DMF.

-

Action: Add the solution of Boc-AA, HBTU, and DIEA directly to the protonated resin amine salts.

-

Why? This maintains the peptide chain in a protonated (disaggregated) state until the exact moment of acylation.

-

-

Handling Boc-L-

-Homoisoleucine:-

This residue is hydrophobic. Ensure it is fully dissolved in DMF before adding coupling agents. If precipitation occurs, add a small amount of NMP (N-methyl-2-pyrrolidone).

-

-

HF Cleavage Safety:

-

HF is lethal and requires a specialized Teflon vacuum line.[1]

-

Alternative: If HF facilities are unavailable, use TFMSA (Trifluoromethanesulfonic acid) / TFA / DMS / m-Cresol cocktail (10:50:30:10). This is a "High Acidity" liquid cleavage method compatible with Boc chemistry.

-

Characterization & Validation

Once synthesized and purified (RP-HPLC, C18 column, Water/Acetonitrile gradient), the foldamer must be validated for secondary structure.

Circular Dichroism (CD) Spectroscopy

The signature of a 14-helix differs significantly from an

-

Sample Prep: Dissolve foldamer in Methanol or TFE (Trifluoroethanol) at 50

M. -

14-Helix Signature:

-

Maximum: ~215 nm.

-

Minimum: ~198 nm.

-

Note: This is roughly the inverse of a standard

-helix signal.

-

Workflow Logic Diagram

Figure 2: Optimized Boc-SPPS workflow for

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling | Steric hindrance of | Switch to HATU or HOAt . Increase temperature to 50°C (microwave assisted). |

| Aggregation | Hydrophobic clustering of Isoleucine side chains.[4] | Use "Magic Mixture" solvent (DCM/DMF/NMP 1:1:1) or add chaotropic salts (LiCl) during coupling. |

| Low Solubility | High hydrophobicity of the foldamer. | Purify using a C4 column instead of C18. Dissolve in TFE prior to injection. |

References

-

Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

-

Seebach, D.